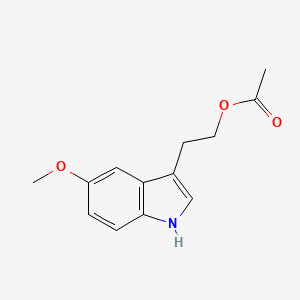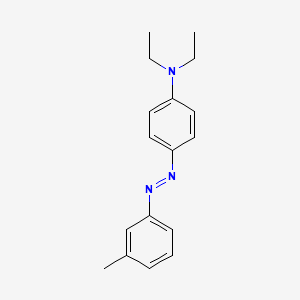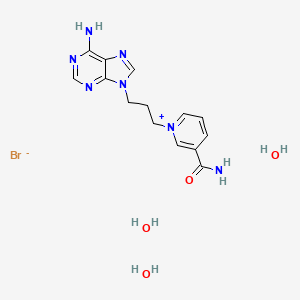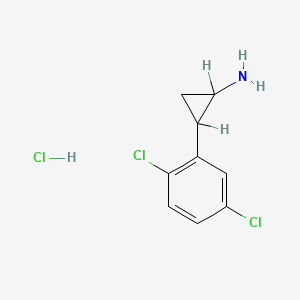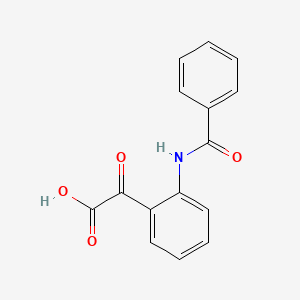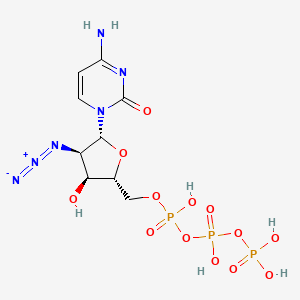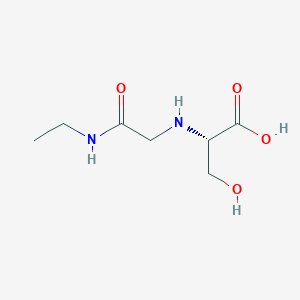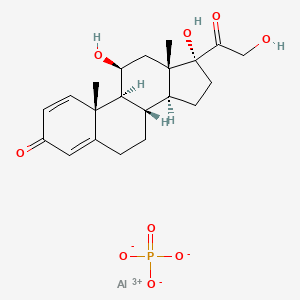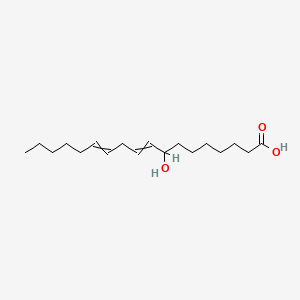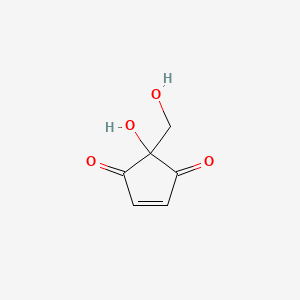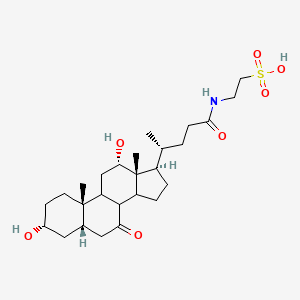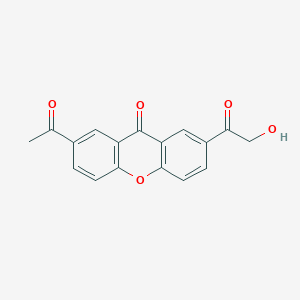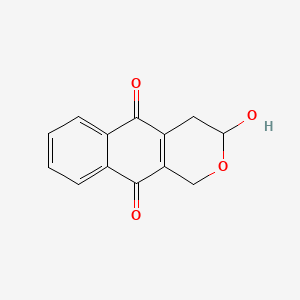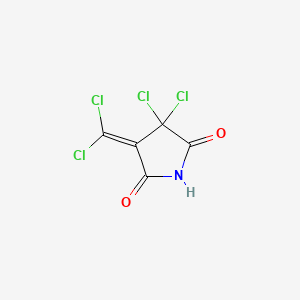
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione, also known as dc-dcm-P, belongs to the class of organic compounds known as pyrrolidine-2-ones. These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring. 3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3-dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is primarily located in the cytoplasm.
科学的研究の応用
Mutagenicity Studies
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione has been identified as a potent mutagen produced by the chlorination of simulated poultry chiller water. It's one of the most powerful mutagenic disinfection by-products of chlorination ever reported. Its mutagenicity has been studied extensively, showing that synthetic analogs of this compound are direct-acting mutagens in the Ames tester strain TA-100. Computational energies of its molecular orbitals show a quantitative correlation with bacterial mutagenicity values (Haddon et al., 1996); (Freeman et al., 2001).
Chemical Synthesis and Reactions
This compound is involved in various chemical synthesis and reaction studies. It has been used in Diels-Alder reactions, forming part of complex chemical processes such as the generation of pyridine o-quinodimethane analogues and the synthesis of functionalized o-bis(chloromethyl)pyridines. These studies demonstrate its versatility in organic synthesis and potential applications in chemical industries (Carly et al., 1996); (Carly et al., 1995).
Polymerization and Material Science
In material science, this compound has been utilized in the study of polymerizations and the transformation of polymeric films. It demonstrates how such compounds can be incorporated into polymer chains, thereby altering the properties of the resulting materials, like electrical conductivity and structural integrity (Itoh et al., 1995).
Other Applications
Other studies have explored its use in the synthesis of new organic ligands, understanding the properties of pyrrole derivatives, and examining its role in the formation of supramolecular polymers. These studies showcase the compound's potential in diverse fields like organic chemistry, supramolecular chemistry, and materials science (Dziewulska-Kułaczkowska & Bartyzel, 2011); (Gale et al., 2002).
特性
CAS番号 |
165606-93-9 |
|---|---|
製品名 |
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione |
分子式 |
C5HCl4NO2 |
分子量 |
248.9 g/mol |
IUPAC名 |
3,3-dichloro-4-(dichloromethylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(11)10-4(12)5(1,8)9/h(H,10,11,12) |
InChIキー |
QURBORJOJALFAD-UHFFFAOYSA-N |
SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
正規SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
その他のCAS番号 |
165606-93-9 |
同義語 |
3,3-dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione DC-DCM-P |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



